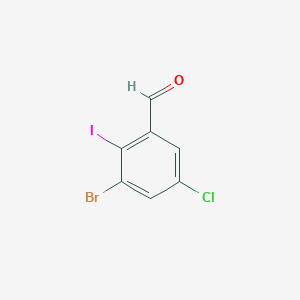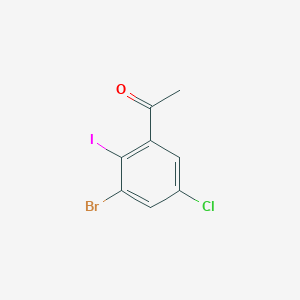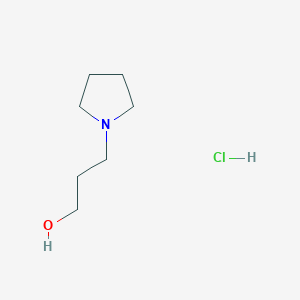
C9H12BrO2
Descripción general
Descripción
The compound with the molecular formula C9H12BrO2 is known as 4-Bromo-2-methoxyphenylmethanol. This organic compound is characterized by the presence of a bromine atom, a methoxy group, and a hydroxyl group attached to a benzene ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Bromo-2-methoxyphenylmethanol can be synthesized through several methods. One common method involves the bromination of 2-methoxybenzyl alcohol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of 4-Bromo-2-methoxyphenylmethanol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, the use of environmentally friendly solvents and reagents is encouraged to minimize the environmental impact.
Types of Reactions:
Oxidation: 4-Bromo-2-methoxyphenylmethanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 4-Bromo-2-methoxyphenylmethane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in 4-Bromo-2-methoxyphenylmethanol can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide (NaN3) can replace the bromine atom with an azide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed:
Oxidation: 4-Bromo-2-methoxybenzaldehyde or 4-Bromo-2-methoxyacetophenone.
Reduction: 4-Bromo-2-methoxyphenylmethane.
Substitution: 4-Azido-2-methoxyphenylmethanol.
Aplicaciones Científicas De Investigación
4-Bromo-2-methoxyphenylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and as a building block in the manufacture of advanced materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-methoxyphenylmethanol depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations that can be monitored to study enzyme kinetics. In medicinal chemistry, the compound may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects. The presence of the bromine atom and methoxy group can influence the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
4-Bromo-2-methoxyphenylmethanol can be compared with other similar compounds to highlight its uniqueness:
4-Bromo-2-methoxybenzaldehyde (C8H7BrO2): This compound lacks the hydroxyl group present in 4-Bromo-2-methoxyphenylmethanol, making it less versatile in certain chemical reactions.
4-Bromo-2-methoxyacetophenone (C9H9BrO2): Similar to 4-Bromo-2-methoxyphenylmethanol but with a ketone group instead of a hydroxyl group, affecting its reactivity and applications.
2-Bromo-4-methoxyphenol (C7H7BrO2): This compound has a hydroxyl group directly attached to the benzene ring, which can influence its chemical behavior compared to 4-Bromo-2-methoxyphenylmethanol.
The unique combination of functional groups in 4-Bromo-2-methoxyphenylmethanol makes it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
2-(3-bromo-6-methoxycyclohexa-2,4-dien-1-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO2/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6-7,9,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGQYAQRTXTFRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C=CC(=CC1CCO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B8216099.png)



![3,8-Diazabicyclo[3.2.1]octane-8-carboxylic acid, 3-(2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-, 1,1-dimethylethyl ester](/img/structure/B8216136.png)



